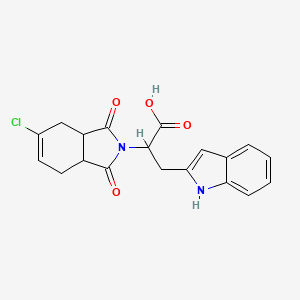![molecular formula C20H28Cl2N2O3 B4083970 1-[4-(4-methoxyphenyl)-1-piperazinyl]-3-phenoxy-2-propanol dihydrochloride](/img/structure/B4083970.png)
1-[4-(4-methoxyphenyl)-1-piperazinyl]-3-phenoxy-2-propanol dihydrochloride
描述
1-[4-(4-methoxyphenyl)-1-piperazinyl]-3-phenoxy-2-propanol dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "Prazosin" and is known for its ability to block alpha-adrenergic receptors. In
作用机制
Prazosin works by blocking alpha-adrenergic receptors, which are responsible for the constriction of blood vessels. By blocking these receptors, Prazosin causes vasodilation and reduces blood pressure. Prazosin also has an antagonistic effect on the alpha-1 receptors in the prostate gland, which reduces the symptoms of benign prostatic hyperplasia.
Biochemical and Physiological Effects:
Prazosin has been shown to have several biochemical and physiological effects. It reduces blood pressure by causing vasodilation, which increases blood flow to the heart and other organs. Prazosin also reduces the symptoms of benign prostatic hyperplasia by relaxing the smooth muscle in the prostate gland. In addition, Prazosin has been shown to reduce the symptoms of PTSD by blocking the alpha-1 receptors in the brain, which reduces the hyperarousal response.
实验室实验的优点和局限性
Prazosin has several advantages for lab experiments. It is readily available and relatively inexpensive. Prazosin is also stable and has a long shelf life, which makes it easy to store. However, Prazosin has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to dissolve in some solutions. Prazosin can also have off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of Prazosin. One area of research is the development of new formulations of Prazosin that improve solubility and bioavailability. Another area of research is the investigation of Prazosin for its potential use in the treatment of other medical conditions, such as cocaine addiction and alcohol dependence. Additionally, further research is needed to understand the long-term effects of Prazosin on the body and the potential for drug interactions with other medications.
Conclusion:
In conclusion, Prazosin is a chemical compound that has significant potential for therapeutic applications. Its ability to block alpha-adrenergic receptors has been shown to be effective in the treatment of hypertension, benign prostatic hyperplasia, and PTSD. Prazosin has several advantages for lab experiments, but also has limitations that need to be considered. Future research directions include the development of new formulations, investigation of Prazosin for other medical conditions, and understanding the long-term effects and drug interactions of Prazosin.
科学研究应用
Prazosin has been extensively studied for its potential therapeutic applications in various medical conditions. It has been found to be effective in the treatment of hypertension, benign prostatic hyperplasia, and post-traumatic stress disorder (PTSD). Prazosin is also being investigated for its potential use in the treatment of cocaine addiction and alcohol dependence.
属性
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3.2ClH/c1-24-19-9-7-17(8-10-19)22-13-11-21(12-14-22)15-18(23)16-25-20-5-3-2-4-6-20;;/h2-10,18,23H,11-16H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYFZQRJQZUKRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=CC=C3)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol;dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-allyl-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4083890.png)
![2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-nitrobenzamide](/img/structure/B4083899.png)
![N-(2-chloro-4-nitrophenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4083904.png)
![ethyl 2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]propanoate](/img/structure/B4083909.png)


![N-(3-methoxyphenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4083932.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4083939.png)
![N-butyl-N-ethyl-4-{[(1-phenylcyclohexyl)carbonyl]amino}benzamide](/img/structure/B4083952.png)
![7-(difluoromethyl)-N-(2-methoxyethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4083964.png)
![2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4083977.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide](/img/structure/B4083980.png)
![ethyl 2-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}-3-oxobutanoate](/img/structure/B4083987.png)
![N-[4-(aminosulfonyl)phenyl]-2-(3,5-dimethyl-1-piperidinyl)acetamide](/img/structure/B4084002.png)